molecular formula C20H14N2 B3267900 3,4-Diphenylcinnoline CAS No. 47193-42-0

3,4-Diphenylcinnoline

Cat. No.: B3267900
CAS No.: 47193-42-0
M. Wt: 282.3 g/mol
InChI Key: FHRNCCJFBNKRED-UHFFFAOYSA-N
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Description

3,4-Diphenylcinnoline is an organic compound with the molecular formula C20H14N2 It belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridazine ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Types of Reactions:

Common Reagents and Conditions:

    Sodium Metal: Used in the reductive metallation process.

    Tetrahydrofuran: Solvent for the reductive metallation reaction.

    Palladium Dichloride, Tributylamine, Tris(o-tolyl)phosphine: Catalysts and reagents for the annulation reaction.

Major Products:

Scientific Research Applications

3,4-Diphenylcinnoline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diphenylcinnoline primarily involves its ability to form highly nucleophilic dianions through reductive metallation. These dianions can then participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form highly nucleophilic dianions, which can participate in a wide range of chemical reactions. This property makes it a valuable compound for various synthetic applications and research studies .

Properties

IUPAC Name

3,4-diphenylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNCCJFBNKRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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